molecular formula C12H13BrN2O B571982 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole CAS No. 1245649-58-4

6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Cat. No. B571982
CAS RN: 1245649-58-4
M. Wt: 281.153
InChI Key: FFOAWGHMBUULGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C12H13BrN2O and a molecular weight of 281.15 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” consists of a benzimidazole ring attached to a bromine atom at the 6th position and a tetrahydropyran ring at the 1st position .


Chemical Reactions Analysis

While specific chemical reactions involving “6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” are not available, tetrahydropyran derivatives can undergo various reactions. For instance, they can undergo platinum-catalyzed hydroalkoxylation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Azol-1-yl Derivatives : Involves reactions with sodium azolides and explores the stability and hydrolysis of imidazole-3-oxide-1-oxyls. X-ray analysis confirms structures of spin-labeled imidazoles (Tretyakov, Romanenko, & Ovcharenko, 2004).
  • Creation of Piperidine Derivatives : Arylation of azoles with bromopyridines and subsequent pyridine ring reduction, extended to benzo analogues (Shevchuk et al., 2012).

Antioxidant and Antimicrobial Activities

  • Evaluation of New Derivatives : Synthesis and assessment of various 1H-benzo[d]imidazole derivatives for antioxidant and antimicrobial activities. Molecular docking studies to explore inhibitory activities (Bassyouni et al., 2012).

Heterocyclic Compound Synthesis

  • Formation of Heterocyclic Compounds : Research involving the synthesis of oxazepine, pyrazole, and isoxazole derivatives from 2-aminobenzimidazole, exploring diverse chemical reactions and structures (Adnan, Hassan, & Thamer, 2014).

Pyrazole-Imidazole-Triazole Hybrids

  • Synthesis and Antimicrobial Evaluation : Development of pyrazole-imidazole-triazole hybrids, with a focus on antimicrobial activity and molecular docking studies to ascertain binding conformations (Punia et al., 2021).

Synthesis of Polyheterocyclic Scaffolds

  • Efficient Synthesis of Dihydro-4H-benzo[4,5]imidazo[2,1-b]pyrano[2,3-d]thiazole : A metal-free approach with good substrate scope and decent yield, potentially having interesting biological properties (Mariappan et al., 2019).

Imidazolyl Derivatives of the Thiochroman Ring

  • Synthesis and Oxidation Studies : Description of the synthesis of various compounds from bromothiopyranones and imidazole, exploring different chemical reactions and potential applications (Cozzi & Pillan, 1988).

Safety and Hazards

The safety data sheet for “6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole” suggests that it should be handled with care. It advises against breathing in mist, gas, or vapors, and recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-1-(oxan-4-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c13-9-1-2-11-12(7-9)15(8-14-11)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOAWGHMBUULGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681018
Record name 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1245649-58-4
Record name 6-Bromo-1-(oxan-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-(5-bromo-2-nitrophenyl)tetrahydro-2H-pyran-4-amine (600 mg, 1.99 mmol) in HCOOH (10 mL) was added Fe powder (1.3 g, 23.2 mmol). After stirring for 4 h at reflux temperature, the mixture was diluted with MeOH (100 mL) and filtered over a Celite pad. The filtrate was concentrated to give the title compound which was directly used for next step without further purification.
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of compound 5-bromo-N1-(tetrahydro-2H-pyran-4-yl)benzene-1,2-diamine (500 mg, 1.852 mmol) in HC(OMe)3 (2 mL) was added TsOH (15 mg, 0.0789 mmol). The reaction mixture was stirred at 100° C. for 12 h. The reaction mixture was extracted with DCM washed with water and the organic layer dried over sodium sulfate which was removed by filtration. After concentration of the filtrate, the crude product was purified by column (201 mg, 38.53%). LCMS (m/z): 281.0, 283.0 (M+1).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.